
2-(4-Methylphenyl)sulfanylpropanamide
Description
2-(4-Methylphenyl)sulfanylpropanamide is a propanamide derivative featuring a sulfanyl group (–S–) attached to a 4-methylphenyl ring at the second carbon of the propanamide backbone. Its molecular formula is C₁₀H₁₃NOS, with a molecular weight of 195.28 g/mol. The sulfanyl group may confer unique reactivity or binding properties compared to sulfonyl or oxy analogs, influencing solubility, stability, or biological interactions .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXUEZGCOLYHSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)sulfanylpropanamide typically involves the reaction of 4-methylthiophenol with 2-bromopropanamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfanyl group replaces the bromine atom. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme inhibition or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)sulfanylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group can form interactions with thiol groups in proteins, potentially affecting their function. Additionally, the amide group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
(2RS)-3-[(4-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid (Related Substance O) Structure: Features a 4-fluorophenylsulfanyl group and a hydroxylated methylpropanoic acid backbone. Key Differences: The carboxylic acid group replaces the propanamide, and a fluorine atom is present on the phenyl ring. Implications: The fluorine substituent may enhance metabolic stability or receptor affinity in drug design.
(2RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide (Related Substance A) Structure: Contains a phenylsulfonyl (–SO₂–) group instead of sulfanyl (–S–), along with a cyano and trifluoromethyl group on the aromatic ring. The trifluoromethyl and cyano groups further enhance lipophilicity and steric bulk .
3-phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide (CAS: 600137-19-7) Structure: Incorporates a sulfonamide (–SO₂–NH–) linkage and a phenylethylamine moiety. Key Differences: The sulfonamide group increases polarity and hydrogen-bonding capacity, which may improve water solubility. The phenylethylamine extension could enable targeting of amine-binding receptors or transporters .
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide (CAS: 923190-13-0) Structure: Substitutes the sulfanyl group with a sulfamoyl (–SO₂–NH₂) group and introduces a chlorine atom on the propanamide chain. Key Differences: Chlorine enhances lipophilicity and may influence pharmacokinetics (e.g., longer half-life).
Functional Group Analysis
- Sulfanyl vs. Sulfonyl/Sulfonamide : Sulfanyl groups (–S–) are less polar and more nucleophilic than sulfonyl (–SO₂–) or sulfonamide (–SO₂–NH–) groups, affecting reactivity and metabolic pathways.
- Substituent Effects : Electron-withdrawing groups (e.g., –F, –CF₃, –CN) increase stability and binding specificity, while methyl or phenyl groups enhance lipophilicity and membrane permeability.
Data Table: Comparative Overview of Structural Analogues
Research Findings and Discussion
- Sulfanyl Group Reactivity : The sulfanyl moiety in this compound may undergo oxidation to sulfoxide or sulfone derivatives, impacting its stability in biological systems .
- Biological Activity: While highlights anti-inflammatory activity in a pyridazinone analog (IC₅₀ = 11.6 μM), similar data for this compound is absent.
- Crystallographic Data: notes a crystallographically characterized analog (N-{2-[N-(4-Methylphenyl)oxamoyl]-phenyl}propanamide) with a stable conformation (R factor = 0.039), suggesting that precise structural modifications can enhance compound stability .
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